molecular formula C11H12ClNO3 B1457396 4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene CAS No. 1803583-46-1

4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene

Cat. No.: B1457396
CAS No.: 1803583-46-1
M. Wt: 241.67 g/mol
InChI Key: ILJOTJDZZOMMTF-UHFFFAOYSA-N
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Description

4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a chlorine atom, a cyclobutylmethoxy group, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene typically involves the nitration of 4-Chloro-1-(cyclobutylmethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction is usually performed under controlled conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted products.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Chloro-1-(cyclobutylmethoxy)-2-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Oxidized products, although specific products depend on the reaction conditions and reagents.

Scientific Research Applications

4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom and cyclobutylmethoxy group can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(cyclobutylmethoxy)-2-fluorobenzene: Similar structure but with a fluorine atom instead of a nitro group.

    4-Chloro-1-(cyclobutylmethoxy)-2-ethynylbenzene: Contains an ethynyl group instead of a nitro group.

    4-Chloro-1-(cyclobutylmethoxy)-2-(trifluoromethyl)benzene: Features a trifluoromethyl group in place of the nitro group.

Uniqueness

4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group with the cyclobutylmethoxy and chlorine substituents makes this compound versatile for various applications in research and industry.

Properties

IUPAC Name

4-chloro-1-(cyclobutylmethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-9-4-5-11(10(6-9)13(14)15)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJOTJDZZOMMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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